
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is a complex organic compound known for its unique structural properties It features a piperazine ring substituted with a methoxyphenyl group and an adamantyl methanone moiety
作用機序
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors , which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have been shown to exhibit affinity for alpha1-adrenergic receptors, resulting in various physiological effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been shown to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been shown to produce loss of cell viability in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in various solvents can affect its bioavailability and distribution within the body . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with 3,5,7-trimethyladamantyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone.
Reduction: Formation of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a ligand for certain receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, although more research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and adamantyl moieties.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group and a nitrile group instead of the piperazine and adamantyl moieties.
Uniqueness
What sets 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE apart is its combination of the piperazine ring and adamantyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-22-13-23(2)15-24(3,14-22)18-25(16-22,17-23)21(28)27-11-9-26(10-12-27)19-5-7-20(29-4)8-6-19/h5-8H,9-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBOFKXDDJRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-bromo-1-butyl-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2831218.png)
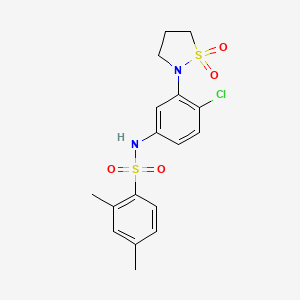
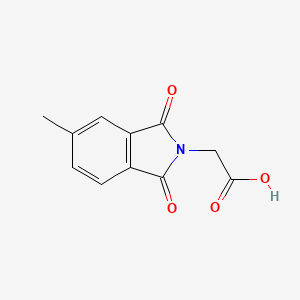
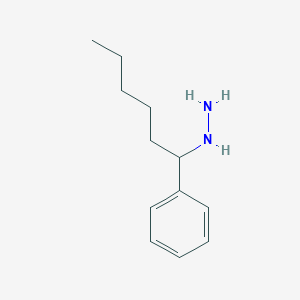
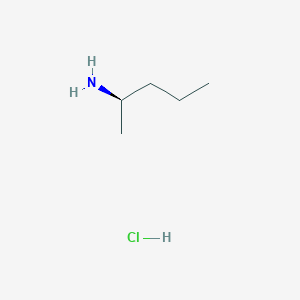
![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)
methanone](/img/structure/B2831228.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2831231.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

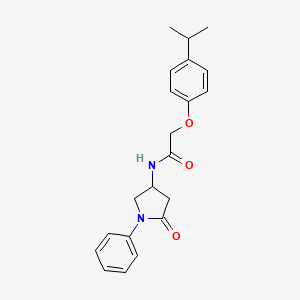
![N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2831239.png)
![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
